molecular formula C8H8ClNO3 B8630793 2-(2-Chloro-4-nitrophenyl)ethanol CAS No. 69395-15-9

2-(2-Chloro-4-nitrophenyl)ethanol

Cat. No. B8630793
CAS RN: 69395-15-9
M. Wt: 201.61 g/mol
InChI Key: HJEDBEZPMWSNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716287B2

Procedure details

(2-Chloro-4-nitro-phenyl)-acetic acid methyl ester (17 g, 74 mmol) was dissolved in dry THF (85 mL) and cooled to 0° C. A solution of LiBH4 in THF (2M, 75 mL, 148 mmol) was added drop-wise at 0° C. and the reaction mixture was maintained for 5 hours at RT. After completion of reaction, NH4Cl solution (2 mL) was added to the reaction mixture which was then stirred for 15 minutes. EtOAc (170 mL) and water (85 mL) were added and stirred for 10 minutes. The separated aqueous layer was extracted with EtOAc (85 mL), then the combined organic extracts were dried (Na2SO4) and evaporated under reduced pressure to give a yellow oil. The oil was purified by column chromatography on neutral silica gel using 5-10% EtOAc in hexane to give the title compound (10 g, 55%).
Name
(2-Chloro-4-nitro-phenyl)-acetic acid methyl ester
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
reactant
Reaction Step Four
Name
Quantity
85 mL
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[Cl:14].[Li+].[BH4-].[NH4+].[Cl-].CCOC(C)=O>C1COCC1.O>[Cl:14][C:6]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:5]=1[CH2:4][CH2:3][OH:2] |f:1.2,3.4|

Inputs

Step One
Name
(2-Chloro-4-nitro-phenyl)-acetic acid methyl ester
Quantity
17 g
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
170 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
85 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was then stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained for 5 hours at RT
Duration
5 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture which
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with EtOAc (85 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography on neutral silica gel using 5-10% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.